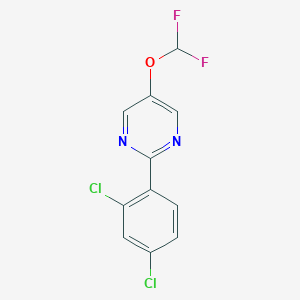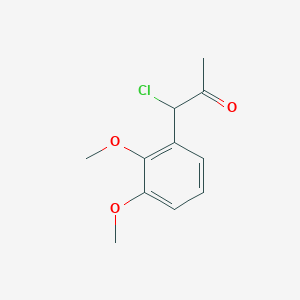
1-Phenylpentadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpentadecan-1-ol is an organic compound classified as an alcohol. It consists of a phenyl group attached to a pentadecane chain with a hydroxy group at the terminal carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpentadecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pentadecanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenylpentadecene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.
化学反応の分析
Types of Reactions: 1-Phenylpentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylpentadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenylpentadecane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-phenylpentadecyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 1-Phenylpentadecanoic acid.
Reduction: 1-Phenylpentadecane.
Substitution: 1-Phenylpentadecyl chloride or bromide.
科学的研究の応用
1-Phenylpentadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective research.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-Phenylpentadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In neuroprotective research, it has been shown to modulate signaling pathways, such as the calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase and the activation of p38 mitogen-activated protein kinase .
類似化合物との比較
1-Phenylpentadecan-1-ol can be compared with other long-chain alcohols and phenyl-substituted compounds:
1-Pentadecanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-Phenyltridecanol: Shorter chain length, resulting in different physical properties and reactivity.
1-Phenylhexadecanol: Longer chain length, which may affect its solubility and interaction with biological membranes.
Uniqueness: this compound’s unique combination of a long alkyl chain and a phenyl group provides it with distinct hydrophobic and hydrophilic properties, making it versatile in various applications.
特性
CAS番号 |
1851-98-5 |
|---|---|
分子式 |
C21H36O |
分子量 |
304.5 g/mol |
IUPAC名 |
1-phenylpentadecan-1-ol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18,21-22H,2-12,16,19H2,1H3 |
InChIキー |
PJPWREUFKLTREV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)




